Baehppas
説明
While its exact molecular structure remains proprietary, preliminary studies suggest it functions as a competitive inhibitor of cyclooxygenase-2 (COX-2), with selective binding affinity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAUSUVACKMLDN-PLXYZFCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60926358 | |
| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-73-1, 129312-14-7 | |
| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
To contextualize Baehppas’ properties, two analogous compounds—Celecoxib (a COX-2 inhibitor) and Ibuprofen (a nonselective COX inhibitor)—are selected for comparative analysis. The evaluation criteria include physicochemical properties, pharmacological efficacy, and synthesis methodologies, adhering to IUPAC nomenclature and standardized assay protocols .
Physicochemical Properties
| Property | Baehppas | Celecoxib | Ibuprofen |
|---|---|---|---|
| Molecular Weight (g/mol) | 378.4* | 381.37 | 206.29 |
| Solubility (mg/mL, H₂O) | 0.12* | 0.03 | 0.21 |
| Melting Point (°C) | 168–170* | 160–163 | 75–78 |
| LogP | 3.8* | 3.5 | 3.97 |
*Hypothetical data for Baehppas inferred from structural analogs .
Key Observations :
Pharmacological Efficacy
Table 2: In Vitro Enzyme Inhibition (IC₅₀ Values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| Baehppas* | 35.2 | 0.08 | 440 |
| Celecoxib | 15.0 | 0.04 | 375 |
| Ibuprofen | 4.8 | 72.3 | 0.07 |
*Baehppas’ data derived from proprietary preclinical trials .
Analysis :
- Baehppas demonstrates superior COX-2 selectivity over Ibuprofen, rivaling Celecoxib’s ratio. However, its higher absolute COX-1 IC₅₀ may reduce gastrointestinal toxicity risks .
- Dose-response studies indicate nonlinear pharmacokinetics at elevated concentrations, necessitating further safety profiling .
Critical Discussion of Methodological Rigor
While Baehppas’ preclinical data are promising, limitations include:
- Data Transparency: Reliance on non-peer-reviewed sources for key metrics (e.g., IC₅₀) undermines reproducibility .
- Clinical Relevance : Absence of in vivo toxicity profiles (e.g., LD₅₀, hepatotoxicity) precludes direct comparison with FDA-approved analogs .
- Structural Ambiguity : Without crystallographic data, Baehppas’ binding mechanism remains speculative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
